molecular formula C11H13N3Si B13357576 6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine

6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13357576
M. Wt: 215.33 g/mol
InChI Key: NAZICCZUTJQRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a trimethylsilyl-ethynyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis offers a scalable and efficient route that can be adapted for larger-scale production. The use of microwave irradiation significantly reduces reaction times and improves yields, making it a viable option for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include nucleophiles such as amines and thiols.

    Substitution Reactions: Reagents such as halides and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition with amines can yield aminated derivatives, while substitution reactions can produce a variety of functionalized triazolopyridines .

Scientific Research Applications

6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts specific chemical properties and reactivity. This functional group enhances the compound’s stability and allows for further functionalization, making it a valuable scaffold for the development of new chemical entities .

Properties

Molecular Formula

C11H13N3Si

Molecular Weight

215.33 g/mol

IUPAC Name

trimethyl-[2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethynyl]silane

InChI

InChI=1S/C11H13N3Si/c1-15(2,3)7-6-10-4-5-11-12-9-13-14(11)8-10/h4-5,8-9H,1-3H3

InChI Key

NAZICCZUTJQRSF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN2C(=NC=N2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.